molecular formula C17H14N2O2 B1622254 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 30241-46-4

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1622254
CAS No.: 30241-46-4
M. Wt: 278.3 g/mol
InChI Key: PPEYODGHGWCLLE-UHFFFAOYSA-N
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Description

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C17H14N2O2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a pyrazole ring substituted with methyl, phenoxy, and phenyl groups, as well as an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically include the use of reagents such as phosphorus oxychloride and dimethylformamide, which facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-phenyl-1H-pyrazole-4-carboxaldehyde

Uniqueness

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both phenoxy and phenyl groups, which enhance its lipophilicity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its similar counterparts.

Properties

IUPAC Name

3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEYODGHGWCLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368123
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30241-46-4
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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